4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness Permeability

4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic building block belonging to the pyrazole-5-carboxylic acid class, characterized by a bromine atom at the 4-position, a 3-chlorophenyl ring at the 3-position, and a carboxylic acid group. It is primarily supplied as a research-grade intermediate for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C10H6BrClN2O2
Molecular Weight 301.52 g/mol
CAS No. 1350443-32-1
Cat. No. B1439418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid
CAS1350443-32-1
Molecular FormulaC10H6BrClN2O2
Molecular Weight301.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NNC(=C2Br)C(=O)O
InChIInChI=1S/C10H6BrClN2O2/c11-7-8(13-14-9(7)10(15)16)5-2-1-3-6(12)4-5/h1-4H,(H,13,14)(H,15,16)
InChIKeyGFAYBEBCABHUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 1350443-32-1): A Halogenated Pyrazole Scaffold for MedChem and Agrochemical Diversification


4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic building block belonging to the pyrazole-5-carboxylic acid class, characterized by a bromine atom at the 4-position, a 3-chlorophenyl ring at the 3-position, and a carboxylic acid group [1]. It is primarily supplied as a research-grade intermediate for medicinal chemistry and agrochemical discovery programs . The presence of two distinct halogen centers (aryl bromide and aryl chloride) enables sequential, orthogonal functionalization via palladium-catalyzed cross-coupling, a feature that differentiates it from mono-halogenated or non-halogenated pyrazole analogs.

Why 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by a Generic Pyrazole Carboxylic Acid


Generic substitution within the pyrazole-5-carboxylic acid family is inadvisable because the specific halogenation pattern directly governs both physicochemical properties and synthetic utility. The bromine atom at C4 substantially increases lipophilicity (ΔXLogP3 ≈ +0.7 vs. the non-brominated 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid [1][2]) and provides a reactive handle for Pd-catalyzed cross-coupling, while the meta-chlorophenyl substituent offers distinct electronic and steric properties compared to para-chloro or unsubstituted phenyl analogs . These differences translate into non-interchangeable pharmacokinetic profiles and divergent reactivity in library synthesis, making compound-specific selection critical for reproducible SAR campaigns.

Quantitative Differentiation Evidence for 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid vs. Closest Analogs


Lipophilicity Enhancement: XLogP3 Comparison vs. Non-Brominated Analog

The target compound exhibits a computed XLogP3 of 3.1, which is 0.7 log units higher than the non-brominated analog 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid (XLogP3 = 2.4) [1][2]. This difference, attributable to the bromine substituent, predicts improved membrane permeability and potentially altered ADME properties, a critical consideration for lead optimization programs.

Lipophilicity Drug-likeness Permeability

Molecular Weight and Topological Polar Surface Area Differentiation for Oral Bioavailability Prediction

The target compound has a molecular weight of 301.52 g/mol and a topological polar surface area (TPSA) of 66 Ų, compared to 222.63 g/mol and 66 Ų for the non-brominated analog [1][2]. While both comply with Lipinski's Rule of Five, the higher molecular weight of the brominated compound places it in a distinct property space (MW > 300) that may be preferred for targets requiring larger binding pockets or for modulating clearance mechanisms.

Drug-likeness Oral bioavailability Rule-of-Five

Regioisomeric Differentiation: meta-Chlorophenyl vs. para-Chlorophenyl Substituent

The target compound bears a 3-chlorophenyl (meta-substituted) group, whereas the close regioisomer 4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 1238351-85-3) bears a 4-chlorophenyl (para-substituted) group . The position of the chlorine atom alters the electronic distribution and steric profile of the molecule, which is known to influence target binding and metabolic stability in medicinal chemistry SAR [1]. While direct comparative biological data for these two regioisomers is not publicly available, their separation in commercial catalogs and distinct CAS registries underscore their non-interchangeability for procurement purposes.

Regioisomerism Structure-Activity Relationship Binding affinity

Orthogonal Synthetic Reactivity: Bromine vs. Chlorine Cross-Coupling Selectivity

The compound possesses both a C4-bromine and a meta-chlorine on the phenyl ring. Aryl bromides are significantly more reactive than aryl chlorides in Pd(0)-catalyzed oxidative addition, enabling chemoselective Suzuki-Miyaura or Buchwald-Hartwig coupling at the C4 position while leaving the chlorine intact for subsequent transformations [1][2]. This contrasts with analogs containing only one halogen, which lack this sequential diversification capability, and with dichlorinated analogs, which show lower reactivity and require harsher conditions.

Cross-coupling Sequential functionalization Chemoselectivity

Commercial Availability and Purity Benchmarking vs. Closest Analogs

As of 2026, 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid is stocked by multiple international vendors (AKSci, Fluorochem, CymitQuimica, Leyan) with a minimum purity specification of 95% . Its regioisomer 4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is also available at 95% from AKSci , but the non-brominated analog 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid is primarily offered via custom synthesis only, indicating lower market availability [1]. This broader commercial footprint for the target compound reduces lead times and procurement risk for time-sensitive research programs.

Procurement Purity Supply chain

Recommended Procurement and Research Scenarios for 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid


Medicinal Chemistry Lead Optimization Requiring Precise LogP Tuning

When an SAR campaign identifies a pyrazole-5-carboxylic acid hit with a non-brominated scaffold (e.g., XLogP3 ≈ 2.4) and further potency gains are linked to increased lipophilicity, procuring the brominated target compound (XLogP3 = 3.1) [1] provides a direct, atom-efficient modification to explore the lipophilic tolerance of the binding pocket without altering the hydrogen-bonding pharmacophore.

Diversity-Oriented Synthesis via Sequential Cross-Coupling

For library construction requiring two sequential palladium-catalyzed functionalizations, the target compound enables a chemoselective first coupling at the C4-bromine position, followed by a second orthogonal coupling at the chlorophenyl ring [1]. This approach minimizes protecting-group chemistry and maximizes scaffold diversification efficiency.

Agrochemical Intermediate Research for Halogenated Pyrazole Herbicides/Fungicides

Given the established role of halogenated pyrazolecarboxylic acids as intermediates in agrochemical synthesis [1], the dual-halogen pattern of this compound makes it a candidate for developing novel crop protection agents where both lipophilicity and metabolic stability are critical design parameters.

Regioisomer-Selective Biological Screening

In programs where the biological target shows distinct SAR for meta- vs. para-substituted phenyl rings, this compound (meta-Cl) and its para-Cl regioisomer (CAS 1238351-85-3) should be procured as a matched pair to probe positional effects on potency and selectivity.

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